molecular formula C12H13N3O B14493593 Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- CAS No. 65658-65-3

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl-

Cat. No.: B14493593
CAS No.: 65658-65-3
M. Wt: 215.25 g/mol
InChI Key: KPSFYXOSUAEJNM-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Amino Derivatives: Starting from amino derivatives of pyrimidine and imidazole, cyclization can be achieved using acidic or basic conditions.

    Condensation Reactions: Condensation of aldehydes or ketones with amines in the presence of catalysts can lead to the formation of the desired heterocyclic ring.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the heterocyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    DNA/RNA Interaction: The compound may interact with genetic material, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- is unique due to its specific structural features and the resulting biological activities. Its distinct chemical properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

65658-65-3

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-phenyl-3,5,6,8-tetrahydro-2H-imidazo[1,2-a]pyrimidin-7-one

InChI

InChI=1S/C12H13N3O/c16-11-8-10(9-4-2-1-3-5-9)15-7-6-13-12(15)14-11/h1-5,10H,6-8H2,(H,13,14,16)

InChI Key

KPSFYXOSUAEJNM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CC(=O)NC2=N1)C3=CC=CC=C3

Origin of Product

United States

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